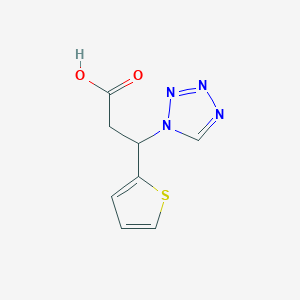
3-(1H-四唑-1-基)-3-(2-噻吩基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid, also known as TTPA, is a chemical compound that has been widely studied for its potential applications in scientific research. TTPA is a tetrazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research fields.
科学研究应用
合成和表征
- Zanatta等人(2013年)的研究概述了通过环加成反应合成和表征新的四唑酸的程序,这些四唑酸在结构上类似于琥珀酸。这种合成方法适用于类似于3-(1H-四唑-1-基)-3-(2-噻吩基)丙酸的化合物 (Zanatta等人,2013)。
催化应用
- Khorramabadi等人(2020年)讨论了四唑类化合物在催化中的应用,包括3-(1H-四唑-1-基)-3-(2-噻吩基)丙酸,用于从氨基酸合成多样化的四唑类化合物。这表明该化合物在促进多样化化学反应方面的潜力 (Khorramabadi et al., 2020)。
配位化学和发光
- Shen等人(2016年)研究了基于四唑羧酸配体的锰(II)配合物,其中包括3-(1H-四唑-1-基)-3-(2-噻吩基)丙酸的衍生物。这些配合物表现出发光性能,暗示了在光学材料中的潜在应用 (Shen et al., 2016)。
抗癌活性
- Saad & Moustafa(2011年)的研究表明,某些3-(1H-四唑-1-基)-3-(2-噻吩基)丙酸的衍生物在体外表现出显著的抗癌活性,突显了其在药物化学中的潜力 (Saad & Moustafa, 2011)。
金属有机框架(MOFs)
- Yang等人(2022年)等人探索了基于四唑类羧酸的化合物在合成具有新拓扑结构的功能性MOFs中的应用。这项研究为3-(1H-四唑-1-基)-3-(2-噻吩基)丙酸在材料科学中的应用开辟了途径 (Yang et al., 2022)。
缓蚀
- Srivastava等人(2017年)合成了类似于四唑衍生物结构的氨基酸基咪唑酮磷酸盐,用于金属的缓蚀。这表明3-(1H-四唑-1-基)-3-(2-噻吩基)丙酸在保护金属免受腐蚀方面具有潜在应用 (Srivastava et al., 2017)。
属性
IUPAC Name |
3-(tetrazol-1-yl)-3-thiophen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c13-8(14)4-6(7-2-1-3-15-7)12-5-9-10-11-12/h1-3,5-6H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIFVLJJTQTTLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405661.png)

![Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate](/img/structure/B1405664.png)


![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405669.png)
![Ethyl 1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylate](/img/structure/B1405671.png)

![4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B1405675.png)


